molecular formula C18H14ClNO B1420541 2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-72-1

2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420541
M. Wt: 295.8 g/mol
InChI Key: PLRPMBXWWFXNFY-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride, also known as DMPQ, is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is soluble in most organic solvents. DMPQ is a versatile reagent used for a variety of organic synthesis reactions. It has been used in the synthesis of various heterocyclic compounds, as well as in the synthesis of peptide and peptidomimetic compounds.

Scientific Research Applications

  • Photophysical and Structural Analysis : Polo-Cuadrado et al. (2021) studied a structurally similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, for its crystal structure and photophysical properties. This research is relevant as it provides insights into the molecular structure and bonding interactions, which are fundamental for understanding the applications of quinoline derivatives in materials science and chemistry (Polo-Cuadrado et al., 2021).

  • Molecular Structure and Spectroscopic Characterization : Wazzan et al. (2016) conducted a detailed analysis of quinoline derivatives' molecular structure using Density Functional Theory (DFT). This study is significant for understanding the electronic properties and potential applications in biological systems or as corrosion inhibitors (Wazzan et al., 2016).

  • Luminescent Zinc Complexes : Ghedini et al. (2002) explored the synthesis and photophysical characterization of luminescent zinc complexes with 5-substituted-8-hydroxyquinolines. The luminescent properties of these complexes highlight their potential use in optoelectronic devices and sensors (Ghedini et al., 2002).

  • Photovoltaic Properties : Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their application in organic–inorganic photodiode fabrication. This research is crucial for the development of new materials for solar energy conversion (Zeyada et al., 2016).

  • Green Corrosion Inhibitors : Singh et al. (2016) investigated novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium. This study is important for the development of environmentally friendly corrosion protection strategies (Singh et al., 2016).

  • Explosive Sensing : Halder et al. (2018) found a quinoline-based compound effective for sensing 2,4,6-trinitrophenol, an explosive compound. This research has implications for security and hazardous material detection (Halder et al., 2018).

properties

IUPAC Name

2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-7-8-12(2)14(9-11)17-10-15(18(19)21)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRPMBXWWFXNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225524
Record name 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160264-72-1
Record name 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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